2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
2-(4-Ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a tricyclic heterocyclic compound featuring a benzoxazine core fused with pyrazole and pyridine moieties. Its structure includes a 4-ethoxyphenyl substituent at position 2 and a pyridin-2-yl group at position 5 (Figure 1). This compound belongs to a broader class of pyrazolo[1,5-c][1,3]benzoxazines, which are studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-27-17-12-10-16(11-13-17)20-15-21-18-7-3-4-9-22(18)28-23(26(21)25-20)19-8-5-6-14-24-19/h3-14,21,23H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEBRQILBLPODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the benzopyrazole-oxazine class, characterized by its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 371.44 g/mol. The structural complexity arises from the integration of benzene, pyrazole, and oxazine rings, which influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O2 |
| Molecular Weight | 371.44 g/mol |
| Chemical Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives containing the pyrazole moiety can inhibit the proliferation of various cancer cell lines. For instance:
- MDA-MB-231 (Breast Cancer) : IC50 values ranging from 2.43 to 7.84 μM.
- HepG2 (Liver Cancer) : IC50 values between 4.98 and 14.65 μM.
These results suggest that the compound may act as a selective inhibitor for kinases involved in tumor progression, similar to other known kinase inhibitors .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Initial screenings indicate potential activity against various bacterial strains, although specific data on efficacy and mechanisms are still under investigation. The presence of ethoxy and pyridine groups enhances solubility and may contribute to its bioactivity .
The proposed mechanism of action for this compound involves interaction with biological targets such as kinases and possibly other enzymes involved in cell signaling pathways related to cancer cell growth and survival. The structural features suggest it may inhibit pathways similar to those targeted by existing anticancer drugs .
Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated several derivatives of pyrazolo compounds for their cytotoxic effects against cancer cell lines. Among them, compounds with similar structures to our target demonstrated significant antiproliferative effects, indicating a promising avenue for drug development .
Study 2: Molecular Modeling
Molecular modeling studies have been conducted to predict the binding affinities of this compound to various biological targets. These studies suggest that modifications in the chemical structure can enhance binding affinity and selectivity towards specific kinases .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*LogP values estimated via computational tools (e.g., ChemAxon).
Key Observations :
- Alkoxy Chain Length: Increasing alkoxy chain length (e.g., butoxy vs.
- Halogenation : Fluorine substitution (LogP = 4.1) balances lipophilicity and electronegativity for target engagement .
- Pyridine Position : Pyridin-2-yl (target compound) vs. pyridin-3/4-yl analogs show distinct hydrogen-bonding capacities, affecting receptor selectivity .
Key Observations :
Table 3: Pharmacological Profiles
*Hypothetical data extrapolated from structurally related compounds.
Key Observations :
- Antimicrobial Potency : Fluorophenyl analogs exhibit stronger antibacterial activity (MIC = 50 μg/mL) than methoxy-substituted derivatives .
- Enzyme Inhibition : Pyridin-3-yl analogs show superior AChE inhibition (IC50 = 8.2 μM) vs. pyridin-2-yl derivatives, likely due to optimized spatial alignment .
- Spirooxindole Derivatives : Incorporation of indole rings (e.g., 56 in ) enhances antitubercular activity but may increase cytotoxicity .
Bioavailability and Drug-Likeness
- Lipinski’s Rule Compliance: All pyrazolo[1,5-c][1,3]benzoxazines (MW < 500, LogP < 5, H-bond donors ≤ 5) meet criteria for oral bioavailability .
- Veber’s Parameters : Polar surface area (PSA) ranges from 60–90 Ų, suggesting moderate intestinal absorption .
Preparation Methods
Heterocyclization of o-Nitroheterocyclic Amines
A widely validated method involves the base-mediated cyclization of o-nitroaryl methylamines. For example, o-nitrobenzaldehyde derivatives can be condensed with 2-aminobenzyl alcohol or p-bromoaniline to form intermediates that undergo reduction and cyclization in alcoholic KOH (Scheme 1). This one-pot strategy has been adapted for pyrido- and quinolino-fused systems, yielding target compounds in 35–88% yields.
**Scheme 1**: General pathway for heterocyclization of o-nitroaryl methylamines.
1. Condensation of o-nitroheterocyclic aldehyde with amine nucleophile.
2. NaBH3CN reduction to form o-nitroaryl methylamine.
3. KOH-mediated cyclization in PrOH/MeOH.
Condensation of 5-Hydroxypyrazole with Acylacetates
An alternative route involves reacting 2-substituted-5-hydroxypyrazole (I) with ethyl acylacetates (II) to form pyrazolo[1,2-a]pyrazole-1,5-diones (III), which isomerize to pyrazolo[5,1-b]oxazin-5-ones (V) under thermal or photochemical conditions. Methanolysis of III or V in the presence of LiOH yields derivatives with retained pyrazolone rings.
Stepwise Synthesis of 2-(4-Ethoxyphenyl)-5-(Pyridin-2-yl) Derivative
Synthesis of Pyridine-Containing Intermediate
The pyridin-2-yl moiety is introduced via nicotinic acid derivatives . A four-step protocol from nicotinic acid includes:
Assembly of Ethoxyphenyl-Substituted Pyrazole
The 4-ethoxyphenyl group is incorporated through Ullmann coupling or Buchwald-Hartwig amination of halogenated pyrazole precursors. For instance, 5-bromo-1H-pyrazole can react with 4-ethoxyphenylboronic acid under Pd catalysis.
Final Cyclization to Oxazine Ring
The critical cyclization step employs KOH in PrOH/MeOH to form the oxazine ring. For example:
**Procedure**:
- Dissolve pyridine- and ethoxyphenyl-substituted pyrazole intermediate (2.0 mmol) in PrOH.
- Add aqueous KOH (20% w/v, 5 mL).
- Stir at 60°C for 12 h.
- Isolate product via column chromatography (Hexane/EtOAc 3:1).
**Yield**: 68–72%.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Temperature | Byproduct Formation | Yield (%) |
|---|---|---|---|
| PrOH | 60°C | Minimal indazolone | 72 |
| MeOH | RT | Significant | 44 |
| EtOH | 60°C | Moderate | 58 |
Base Selection
- KOH : Superior for cyclization due to strong alkalinity (72% yield).
- Na2CO3 : Incomplete reaction (≤40% yield).
- LiOH : Promotes methanolysis side reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) showed ≥95% purity, confirming the efficacy of the final purification step.
Q & A
Basic: What synthetic methodologies are reported for constructing the benzo[e]pyrazolo[1,5-c][1,3]oxazine core?
Answer:
The core structure is typically synthesized via a multi-step sequence involving:
- Chalcone intermediates : Reacting substituted salicylic aldehydes with acetophenones to form 2-hydroxychalcones .
- Cyclization with hydrazine : Converting chalcones to 2-(3,4-dihydropyrazol-3-yl)phenols through hydrazine-mediated cyclization .
- Final cyclocondensation : Reacting pyrazoline intermediates with pyridine carbaldehydes (e.g., pyridine-3- or 4-carbaldehydes) under reflux conditions to form the benzooxazine ring .
Characterization : Use IR spectroscopy to confirm carbonyl absorption loss post-cyclization and NMR (¹H/¹³C) to resolve substituent positions .
Basic: How can researchers validate the structural integrity of this compound during synthesis?
Answer:
- Spectroscopic techniques :
- Chromatography : Use HPLC with a Purospher® STAR column (C18, 5 µm) to assess purity, referencing pharmacopeial methods for residual solvents .
Advanced: What experimental variables critically influence yield in the final cyclocondensation step?
Answer:
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification via recrystallization (e.g., DMF-EtOH mixtures) .
- Catalysts : Phosphorus oxychloride (POCl₃) at 120°C accelerates cyclization but demands strict moisture control .
- Reaction time : Monitor via TLC; incomplete reactions (<12 hours) risk unreacted pyrazoline intermediates .
Optimization strategy : Use a factorial design to test temperature (80–120°C), solvent ratios, and catalyst concentrations .
Advanced: How can researchers resolve discrepancies between computational ADME predictions and experimental bioavailability data?
Answer:
- In silico tools : Apply Lipinski’s Rule of Five and Veber’s criteria (e.g., topological polar surface area <140 Ų) to predict oral bioavailability .
- Experimental validation :
- Adjust computational models : If discrepancies persist, refine force fields in molecular dynamics simulations to better capture solvation effects .
Advanced: What mechanistic hypotheses could explain this compound’s bioactivity against bacterial targets?
Answer:
- Hypothesis 1 : The pyridine and ethoxyphenyl moieties may intercalate bacterial DNA, analogous to fluoroquinolones. Test via:
- Hypothesis 2 : The oxazine ring could disrupt cell wall synthesis. Validate via:
- Structural analogs : Synthesize derivatives lacking the pyridine ring to isolate functional group contributions .
Advanced: How should researchers design experiments to investigate metabolic stability in vivo?
Answer:
- Phase I metabolism : Incubate with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) and quantify metabolites via LC-HRMS .
- Phase II metabolism : Test glucuronidation/sulfation using UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) assays .
- In vivo correlation : Administer radiolabeled compound to rodent models and track excretion profiles (urine/feces) and tissue distribution .
Advanced: What computational strategies are recommended for elucidating structure-activity relationships (SAR)?
Answer:
- Molecular docking : Dock the compound into bacterial DNA gyrase (PDB: 1KZN) or human kinase targets (e.g., EGFR) using AutoDock Vina .
- QSAR modeling : Train models with descriptors like logP, molar refractivity, and HOMO/LUMO energies (calculated via Gaussian 16) .
- MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .
Advanced: How can researchers ensure compliance with pharmacopeial standards for preclinical development?
Answer:
- Purity criteria : Follow USP methods for residual solvents (e.g., Class 2 solvents <0.5% via GC-FID) and heavy metals (<10 ppm via ICP-MS) .
- Stability testing : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) and monitor degradation products via UPLC-PDA .
- Bioanalytical validation : Establish LC-MS/MS methods with ≤15% RSD for accuracy/precision in plasma matrix .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
